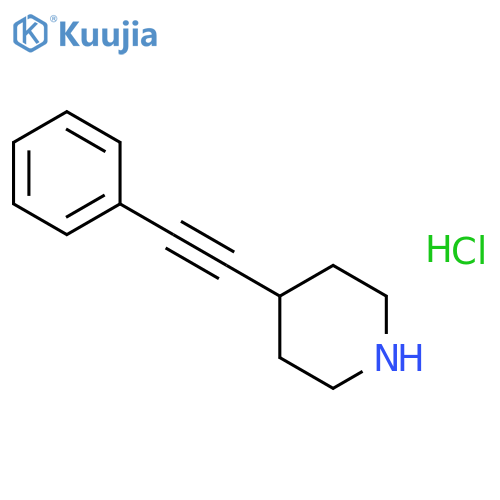

Cas no 654663-00-0 (4-(Phenylethynyl)piperidine hydrochloride)

4-(Phenylethynyl)piperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(Phenylethynyl)piperidine hydrochloride

- 4-(2-phenylethynyl)piperidine,hydrochloride

- 4-(phenylethynyl)piperidine

- CS-0313811

- O11096

- F2147-2772

- DS-6969

- 906745-77-5

- 4-(2-PHENYLETHYNYL)PIPERIDINE HYDROCHLORIDE

- J-513813

- MFCD21604787

- YNWOVPGZXSAEIZ-UHFFFAOYSA-N

- 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1)

- SCHEMBL1532735

- 4-(PHENYLETHYNYL)PIPERIDINE HCL

- 4-(Phenylethynyl)piperidinehydrochloride

- 4-(2-phenylethynyl)piperidine;hydrochloride

- W19394

- AKOS016844787

- DTXSID70726306

- 654663-00-0

-

- インチ: InChI=1S/C13H15N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,8-11H2;1H

- InChIKey: YNWOVPGZXSAEIZ-UHFFFAOYSA-N

- ほほえんだ: C1CNCCC1C#CC2=CC=CC=C2.Cl

計算された属性

- せいみつぶんしりょう: 221.0971272g/mol

- どういたいしつりょう: 221.0971272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

4-(Phenylethynyl)piperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P228700-250mg |

4-(Phenylethynyl)piperidine hydrochloride |

654663-00-0 | 250mg |

$ 880.00 | 2022-06-03 | ||

| Chemenu | CM179241-1g |

4-(phenylethynyl)piperidine hydrochloride |

654663-00-0 | 95% | 1g |

$1382 | 2023-01-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159134-250mg |

4-(Phenylethynyl)piperidine |

654663-00-0 | 98% | 250mg |

¥4575.00 | 2024-05-05 | |

| Chemenu | CM179241-1g |

4-(phenylethynyl)piperidine hydrochloride |

654663-00-0 | 95% | 1g |

$715 | 2021-08-05 | |

| Chemenu | CM179241-100mg |

4-(phenylethynyl)piperidine hydrochloride |

654663-00-0 | 95% | 100mg |

$293 | 2023-01-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36410-1g |

4-(Phenylethynyl)piperidine hydrochloride |

654663-00-0 | 1g |

¥9212.0 | 2021-09-08 | ||

| TRC | P228700-50mg |

4-(Phenylethynyl)piperidine hydrochloride |

654663-00-0 | 50mg |

$ 265.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1159134-100mg |

4-(Phenylethynyl)piperidine |

654663-00-0 | 98% | 100mg |

¥2479.00 | 2024-05-05 | |

| Chemenu | CM179241-250mg |

4-(phenylethynyl)piperidine hydrochloride |

654663-00-0 | 95% | 250mg |

$469 | 2023-01-09 | |

| Crysdot LLC | CD11078217-1g |

4-(Phenylethynyl)piperidine hydrochloride |

654663-00-0 | 95+% | 1g |

$668 | 2024-07-18 |

4-(Phenylethynyl)piperidine hydrochloride 関連文献

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

9. Book reviews

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

4-(Phenylethynyl)piperidine hydrochlorideに関する追加情報

Introduction to 4-(Phenylethynyl)piperidine hydrochloride (CAS No. 654663-00-0)

4-(Phenylethynyl)piperidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 654663-00-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom, which is further substituted with a phenylethynyl group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical and pharmacological applications.

The structural motif of 4-(Phenylethynyl)piperidine hydrochloride combines the pharmacophoric properties of piperidine, known for its role in numerous bioactive molecules, with the electron-deficient triple bond of the phenylethynyl group. This unique combination imparts distinct chemical and biological characteristics that have garnered attention from researchers exploring novel therapeutic agents. The phenylethynyl moiety, with its aromaticity and potential for further functionalization, offers a versatile platform for designing molecules with tailored pharmacological profiles.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The piperidine scaffold is frequently employed in drug discovery due to its ability to mimic natural amino acid residues and interact favorably with biological targets. The introduction of the phenylethynyl group into this scaffold may enhance binding affinity and selectivity by improving hydrophobic interactions or modulating electronic properties.

One of the most compelling aspects of 4-(Phenylethynyl)piperidine hydrochloride is its potential as a building block for more complex derivatives. The triple bond of the phenylethynyl group can undergo various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of additional aromatic or heteroaromatic units. These modifications can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, making it a valuable intermediate in synthetic chemistry.

Recent studies have highlighted the importance of optimizing drug-like properties such as solubility, permeability, and metabolic stability. The hydrochloride salt form of 4-(Phenylethynyl)piperidine hydrochloride contributes positively to these aspects by improving water solubility, which is critical for oral administration and intravenous delivery. Furthermore, the piperidine ring itself is known to exhibit good metabolic stability, reducing the likelihood of rapid degradation in vivo.

The biological activity of 4-(Phenylethynyl)piperidine hydrochloride has been explored in several preclinical models. Initial studies suggest that this compound exhibits moderate affinity for certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling. While specific receptor binding data remains under investigation, preliminary results indicate potential therapeutic relevance in modulating neuronal activity. This aligns with broader efforts to develop novel neuromodulators that could address conditions such as depression, anxiety disorders, and cognitive impairments.

Moreover, the structural features of 4-(Phenylethynyl)piperidine hydrochloride make it an attractive candidate for further exploration in oncology research. Piperidine derivatives have been widely studied for their anti-cancer properties, often acting as kinase inhibitors or modulators of other critical signaling pathways. The phenylethynyl group may enhance interactions with target proteins by extending hydrophobic surfaces or participating in π-π stacking interactions. Such characteristics are particularly relevant for designing molecules that can disrupt aberrant signaling networks associated with tumor growth and progression.

In conclusion, 4-(Phenylethynyl)piperidine hydrochloride represents a promising compound with multifaceted applications in pharmaceutical research. Its unique structural composition positions it as a valuable scaffold for developing novel bioactive molecules targeting neurological and oncological disorders. Ongoing research efforts are focused on elucidating its full spectrum of biological activities and optimizing its chemical properties through structural modifications. As our understanding of molecular interactions continues to evolve, compounds like 4-(Phenylethynyl)piperidine hydrochloride are poised to play a pivotal role in shaping future therapeutic strategies.

654663-00-0 (4-(Phenylethynyl)piperidine hydrochloride) 関連製品

- 1260782-26-0(3-(Phenylethynyl)piperidine)

- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)

- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)

- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)

- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)

- 946248-52-8(4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)

- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)

- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)

- 1352512-24-3(1-Methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-thione)

- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)